molecular formula C24H20N4O3S B2444610 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1285940-28-4

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2444610
CAS No.: 1285940-28-4
M. Wt: 444.51
InChI Key: NBKRMLSCKSORGI-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitrophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole core, followed by the introduction of the nitrophenyl and p-tolyl groups. The final step involves the formation of the thioether linkage and the acetamide group.

    Imidazole Core Formation: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of Substituents: The nitrophenyl and p-tolyl groups are introduced via electrophilic aromatic substitution reactions.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide Group Formation: The final step involves the acylation of the thioether-imidazole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.

    Acylation: The thioether linkage can be acylated to introduce various acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Acylation: Acyl chlorides or anhydrides are used in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

    Acylation: Formation of various acylated thioether derivatives.

Scientific Research Applications

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions or other active site residues. The thioether linkage provides flexibility and can influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a different position of the nitro group.

    2-((5-(3-nitrophenyl)-1-(m-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a different position of the methyl group.

    2-((5-(3-aminophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and p-tolyl groups, along with the thioether linkage and imidazole ring, provides a versatile platform for various applications in research and industry.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-17-10-12-20(13-11-17)27-22(18-6-5-9-21(14-18)28(30)31)15-25-24(27)32-16-23(29)26-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKRMLSCKSORGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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